molecular formula C8H7FO3 B8213226 4-Fluoro-2-methoxy-(d3)-benzoic acid

4-Fluoro-2-methoxy-(d3)-benzoic acid

Cat. No.: B8213226
M. Wt: 173.16 g/mol
InChI Key: UUQDNAPKWPKHMK-FIBGUPNXSA-N
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Description

4-Fluoro-2-methoxy-(d3)-benzoic acid is a deuterated derivative of 4-fluoro-2-methoxybenzoic acid. This compound is characterized by the substitution of three hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium can influence the compound’s physical and chemical properties, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methoxy-(d3)-benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow acetylation and nitration processes are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxy-(d3)-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of carboxylic acids and other oxidized products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium, which imparts distinct physical and chemical properties. This makes it valuable in research applications where isotopic labeling is required. The deuterium atoms can influence reaction kinetics, metabolic stability, and overall reactivity, providing insights into various scientific phenomena .

Properties

IUPAC Name

4-fluoro-2-(trideuteriomethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQDNAPKWPKHMK-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.